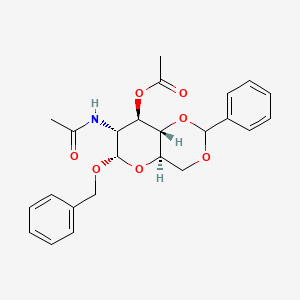

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate

Vue d'ensemble

Description

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate is a biochemical reagent primarily used in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in understanding carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate involves multiple stepsThe acetylation of the amino group and the benzylation of the hydroxyl groups are critical steps in the synthesis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the acetyl group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Synthetic Intermediate for Carbohydrate Chemistry

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-acetate is primarily utilized as a synthetic intermediate in the synthesis of carbohydrates and oligosaccharides. The compound's structure facilitates the introduction of functional groups that are essential for the development of complex carbohydrate derivatives.

Antiviral Activity

Recent studies have indicated that derivatives of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). In vitro experiments demonstrated that these compounds could enhance viral replication and outgrowth efficacy, suggesting their potential role in developing antiviral therapies .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of related benzyl derivatives. For instance, certain N-benzyl substituted acetamides have shown promising results in animal seizure models, indicating their potential as new anticonvulsants . This highlights the versatility of benzyl derivatives in addressing neurological disorders.

Biochemical Research Applications

The compound serves as a biochemical tool in proteomics research due to its ability to modify proteins through glycosylation. This modification can influence protein stability, activity, and interactions, making it a valuable asset for studying protein functions and mechanisms .

Case Study 1: Synthesis of Glycopeptides

In a study focusing on the synthesis of glycopeptide derivatives, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside was utilized to create functionalized amino acids with enhanced biological activity. The resulting compounds exhibited improved interactions with biological targets compared to their non-glycosylated counterparts .

Case Study 2: Structure-Activity Relationship Studies

A series of structure-activity relationship studies have been conducted on related compounds to determine how modifications affect their pharmacological properties. These studies revealed that specific substituents on the benzyl group can significantly enhance anticonvulsant activity while reducing toxicity . Such insights are crucial for drug design and development.

Mécanisme D'action

The mechanism of action of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate involves its interaction with glycan-binding proteins. The compound mimics natural glycans, allowing researchers to study glycan-protein interactions and the pathways involved in glycan recognition and signaling .

Comparaison Avec Des Composés Similaires

- Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside

Comparison: While these compounds share structural similarities, Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate is unique in its specific acetylation and benzylidene protection patterns, which influence its reactivity and interactions with glycan-binding proteins. This uniqueness makes it particularly valuable in glycobiology research .

Activité Biologique

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-acetate (CAS Number: 13343-63-0) is a synthetic carbohydrate derivative with significant potential in glycobiology and medicinal chemistry. This compound is recognized for its structural complexity and biological relevance, particularly in the modulation of immune responses and as a synthetic intermediate in oligosaccharide synthesis.

The molecular formula of this compound is C22H25NO6, with a molecular weight of 399.44 g/mol. The compound exhibits a crystalline form and has a melting point range of 256°C to 261°C (decomposition) .

Immunomodulatory Effects

Research indicates that derivatives of this compound can exhibit immunomodulatory properties. For instance, studies have shown that certain glycosylated compounds can enhance phagocytosis and stimulate immune cell activity. The immunostimulatory effects are attributed to the ability of these compounds to mimic natural polysaccharides, which are known to interact with immune receptors .

Table 1: Summary of Biological Activities

Antiviral Properties

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside derivatives have shown promise in antiviral applications. Research suggests that modifications to carbohydrate structures can inhibit viral entry by blocking receptor interactions on host cells, potentially providing a therapeutic avenue against viruses such as SARS-CoV-2 .

Case Studies

-

Phagocytic Activity Enhancement

A study involving synthetic oligosaccharides derived from benzyl glycosides demonstrated their ability to significantly enhance phagocytic activity in macrophages. The most active derivative was noted to be comparable to naturally occurring β-(1→3)-glucans, which are well-known for their immunomodulatory properties . -

Synthesis and Application

In synthetic chemistry, Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside has been effectively utilized as an intermediate for the synthesis of more complex carbohydrate structures. This application is vital in developing new glycosylated therapeutics that exhibit enhanced biological activities .

Analyse Des Réactions Chimiques

Reaction Examples

Several notable reactions involving this compound are highlighted below:

-

Condensation Reactions : Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside can be condensed with various sugar derivatives such as 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in nitromethane-benzene mixtures to form more complex structures like trisaccharides .

-

Cleavage Reactions : The cleavage of the benzylidene group under acidic conditions (e.g., using hot acetic acid) leads to the formation of diol derivatives, which can further undergo deacetylation to yield disaccharides .

Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing derivatives of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate:

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Glycosylation | Toluene-4-sulfonic acid in DMF at room temperature | Up to 95% |

| Deprotection | Hot aqueous acetic acid | Variable |

| Condensation | Nitromethane-benzene with mercuric cyanide | High |

Biological Activities

This compound has been studied for its biological activities, particularly its interactions with enzymes involved in carbohydrate metabolism. Its structural similarity to natural sugars allows it to mimic or inhibit certain biological processes.

Enzymatic Interactions

Research has shown that this compound can interact with various glycosyltransferases and glycosidases, influencing their activity and potentially serving as a competitive inhibitor in specific pathways .

Therapeutic Potential

Due to its ability to modulate glycosylation processes, this compound may have implications in therapeutic applications related to viral infections and metabolic disorders .

Propriétés

IUPAC Name |

[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO7/c1-15(26)25-20-22(30-16(2)27)21-19(14-29-23(32-21)18-11-7-4-8-12-18)31-24(20)28-13-17-9-5-3-6-10-17/h3-12,19-24H,13-14H2,1-2H3,(H,25,26)/t19-,20-,21-,22-,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRHDLGFMYNIGA-AUQUAXPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119290 | |

| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-64-1 | |

| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.